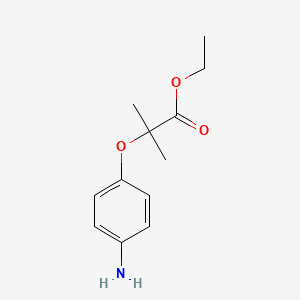

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate

Descripción general

Descripción

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is an organic compound with a molecular formula of C12H17NO3. This compound is characterized by the presence of an ethyl ester group, an aminophenoxy group, and a methyl group attached to a propanoate backbone. It is a versatile compound used in various fields, including medicinal chemistry, materials science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropanoate typically involves the following steps:

Alkylation of 4-nitrophenol: The process begins with the alkylation of 4-nitrophenol using ethyl bromoacetate.

Reduction of Nitro Group: The nitro group in the resulting product is then selectively reduced to an amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropanoate typically involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by selective reduction of the nitro group. A notable method utilizes ammonium chloride and iron as reducing agents, which simplifies the process and enhances yield compared to traditional methods that require palladium catalysts . The product is characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structure and purity.

Medicinal Chemistry Applications

Hypoglycemic Agents : One of the primary applications of this compound is as a building block for developing novel dual hypoglycemic agents. Research indicates that derivatives of this compound can activate both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), making them potential candidates for diabetes treatment .

Anti-Diabetic Activity : Studies have shown that compounds derived from this compound exhibit significant anti-diabetic activity through their ability to modulate glucose metabolism and improve insulin sensitivity. This dual-target approach is promising for enhancing therapeutic efficacy in diabetic patients .

Other Research Applications

Supramolecular Chemistry : this compound serves as a versatile synthon in supramolecular chemistry. Its ability to form hydrogen bonds allows it to participate in the construction of complex molecular architectures, which can be utilized in drug delivery systems and material science.

Biochemical Studies : The compound has been investigated for its interactions with various biological targets, including nuclear receptors involved in lipid metabolism. These studies are crucial for understanding the pharmacological effects of related compounds and their potential therapeutic uses in metabolic disorders .

Case Studies

- Synthesis of Dual Hypoglycemic Agents : A study reported the successful synthesis of this compound derivatives that demonstrated improved binding affinity to GK and PPARγ. These compounds were evaluated in vitro and showed promising results in lowering blood glucose levels in diabetic models .

- Development of Supramolecular Structures : Research highlighted the use of this compound in creating supramolecular structures that exhibit enhanced stability and functionality. These structures have potential applications in targeted drug delivery systems, improving the bioavailability of therapeutic agents.

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-aminophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor for dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators. These activators play a crucial role in regulating glucose metabolism and lipid homeostasis . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate can be compared with similar compounds such as:

Ethyl 2-(4-aminophenoxy)acetate: This compound has a similar aminophenoxy group but differs in the ester backbone, which is an acetate instead of a propanoate.

4-(4-aminophenoxy)-2,6-dimethylaniline: This compound contains an aminophenoxy group and a dimethylaniline moiety, making it structurally similar but with different functional groups.

The uniqueness of this compound lies in its specific ester backbone and the presence of a methyl group, which can influence its reactivity and applications in various fields.

Actividad Biológica

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the alkylation of 4-nitrophenol using ethyl bromoacetate. The nitro group is then selectively reduced to form the corresponding amine. This method has been optimized for efficiency and yield, resulting in a product that can be characterized using techniques like NMR spectroscopy and X-ray crystallography .

This compound acts as a hypoglycemic agent. It has been identified as a potential dual-target compound that activates both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial in glucose metabolism and insulin sensitivity. The activation of these targets can lead to improved glycemic control in diabetic models .

Case Studies and Research Findings

- Hypoglycemic Activity : In vitro studies demonstrated that this compound enhances glucose uptake in muscle cells, indicating its potential role in managing diabetes. The activation of GK facilitates the conversion of glucose to glycogen, while PPARγ activation improves insulin sensitivity .

- Anticancer Potential : Preliminary investigations have shown that derivatives of this compound exhibit anticancer properties against various tumor cell lines. For instance, compounds with similar structures have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression .

- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects through the modulation of inflammatory pathways. Compounds that activate PPARs are known to reduce inflammation, which is beneficial in conditions such as metabolic syndrome and cardiovascular diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Hypoglycemic | Activation of GK and PPARγ | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Table 2: Synthesis Yield and Characterization

| Step | Yield (%) | Characterization Techniques |

|---|---|---|

| Alkylation | 70 | NMR, TLC |

| Reduction | 62 | NMR, X-ray Crystallography |

Propiedades

IUPAC Name |

ethyl 2-(4-aminophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDFMMOVVFVLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.